molecular formula C10H3F12NO4S2 B12858147 N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide

Katalognummer: B12858147
Molekulargewicht: 493.3 g/mol
InChI-Schlüssel: PMOOZXOOCVDNJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability. This compound is commonly used as a reagent in organic synthesis and has found applications in the pharmaceutical and chemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide typically involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control and vacuum systems to handle the volatile reagents and maintain the reaction conditions. The product is then purified through recrystallization or distillation to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like potassium tert-butoxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonimide groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation reactions may produce sulfonic acids .

Wissenschaftliche Forschungsanwendungen

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide involves its ability to act as a strong electron-withdrawing group. This property allows it to stabilize negative charges in transition states, making it an effective catalyst in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide is unique due to its high reactivity and stability, which are attributed to the presence of multiple trifluoromethyl groups. These properties make it a valuable reagent in organic synthesis and a versatile compound in various scientific and industrial applications .

Eigenschaften

Molekularformel

C10H3F12NO4S2

Molekulargewicht

493.3 g/mol

IUPAC-Name

N-[3,5-bis(trifluoromethyl)phenyl]-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C10H3F12NO4S2/c11-7(12,13)4-1-5(8(14,15)16)3-6(2-4)23(28(24,25)9(17,18)19)29(26,27)10(20,21)22/h1-3H

InChI-Schlüssel

PMOOZXOOCVDNJB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.